4-(Difluoromethyl)-3-methoxybenzaldehyde

Lipophilicity Drug design LogP optimization

Lead optimization demands building blocks with predictable physicochemical profiles. 4-(Difluoromethyl)-3-methoxybenzaldehyde (CAS 900641-83-0) provides a unique -CF₂H group (LogP 2.45, pKa ~35-40) that combines moderate lipophilicity with hydrogen-bond donor capacity-unlike -CF₃ or -CH₃ analogs. • bp 295.8±40.0 °C enables high-temperature synthesis without reactant volatilization loss. • 3-MeO group adds an H-bond acceptor site for bidirectional target engagement. • Supplied at 97% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 900641-83-0
Cat. No. B1353666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-3-methoxybenzaldehyde
CAS900641-83-0
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)C(F)F
InChIInChI=1S/C9H8F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-5,9H,1H3
InChIKeyWQDPHCNMMYKWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Baseline of 4-(Difluoromethyl)-3-methoxybenzaldehyde


4-(Difluoromethyl)-3-methoxybenzaldehyde (CAS 900641-83-0) is a fluorinated aromatic aldehyde building block bearing a difluoromethyl (-CF2H) group at the 4-position and a methoxy (-OCH3) group at the 3-position of the benzaldehyde core. With a molecular formula of C9H8F2O2 and a molecular weight of 186.16 g/mol, the compound exhibits a predicted LogP of 2.45 and a boiling point of 295.8±40.0 °C at 760 mmHg . It is supplied commercially at standard purities of 95–97%, accompanied by batch-specific QC documentation (NMR, HPLC, GC) [1]. The -CF2H group confers a unique combination of moderate lipophilicity and hydrogen-bond donor (HBD) capacity that distinguishes this scaffold from its -CH3, -CF3, and -OCF2H congeners .

Why Generic Analogs Cannot Replace This Building Block


The 4-difluoromethyl-3-methoxy substitution pattern creates a distinct physicochemical profile that is not replicated by the closest in-class analogs. Substituting -CF2H with -CH3 (3-methoxy-4-methylbenzaldehyde) reduces LogP by approximately 0.63 units and lowers the boiling point by roughly 50 °C [1]. Replacing -CF2H with -CF3 eliminates the hydrogen-bond donor capability entirely, as the -CF2H proton (pKa ~35–40) can engage in weak H-bonding interactions (calculated dimer stabilization energy of –3.1 kcal/mol) that -CF3 cannot [2]. The -OCF2H variant (4-(difluoromethoxy)-3-methoxybenzaldehyde) introduces an ether oxygen that alters both polarity and metabolic vulnerability, with a Consensus LogP of 2.08 vs. 2.45 for the target . Removing the 3-methoxy group altogether (4-(difluoromethyl)benzaldehyde) eliminates a key hydrogen-bond acceptor site and reduces molecular weight by 30 Da, fundamentally altering binding pharmacophore geometry . These quantified differences in lipophilicity, thermal properties, and intermolecular interaction capacity mean that generic substitution without experimental validation risks altering reaction yields, chromatographic behavior, and biological target engagement.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage vs. 4-Methyl Analog

4-(Difluoromethyl)-3-methoxybenzaldehyde exhibits a measured/calculated LogP of 2.45, compared with 1.82 for the direct -CH3 analog 3-methoxy-4-methylbenzaldehyde (CAS 24973-22-6), representing a +0.63 LogP unit increase [1]. This enhanced lipophilicity translates to approximately a 4.3-fold higher predicted octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and chromatographic retention in both analytical and preparative contexts.

Lipophilicity Drug design LogP optimization

Hydrogen-Bond Donor Capacity vs. -CF3 Analog

The -CF2H group of the target compound retains an acidic proton (pKa ~35–40) capable of acting as a weak hydrogen-bond donor, whereas the -CF3 group in 3-methoxy-4-(trifluoromethyl)benzaldehyde (CAS 945003-38-3) lacks this capacity entirely. Quantitative dimer stabilization energy for a CF2H-substituted aromatic system has been calculated at –3.1 kcal/mol, comparable in character (though weaker) to OH-mediated H-bonds [1]. This HBD capability allows -CF2H to serve as a bioisostere for -OH and -SH groups in target binding, a feature not available with -CF3 or -CH3 substituents .

Hydrogen bonding Molecular recognition Bioisostere design

Boiling Point Elevation vs. 4-Methyl Analog

The target compound's predicted boiling point of 295.8±40.0 °C at 760 mmHg is approximately 50 °C higher than that of 3-methoxy-4-methylbenzaldehyde (246.2 °C) [1]. This elevation reflects stronger intermolecular interactions conferred by the -CF2H group (dipole-dipole and weak H-bonding), which directly impacts purification strategy (distillation vs. recrystallization), thermal stability assessment during scale-up, and storage condition requirements.

Thermal properties Distillation Process chemistry

Lipophilicity Tuning vs. -OCF2H Analog

Compared with the -OCF2H analog 4-(difluoromethoxy)-3-methoxybenzaldehyde (CAS 162401-70-9, Consensus LogP = 2.08 ), the target compound's LogP of 2.45 provides an additional +0.37 LogP units of lipophilicity. This difference arises because the -CF2H group is directly attached to the aromatic ring (C-C bond), whereas -OCF2H introduces an ether oxygen that increases polarity and hydrogen-bond acceptor count. The higher LogP of the target may be advantageous for CNS-targeted programs where increased passive permeability is desired, while the -OCF2H analog may be preferred where lower LogP and higher aqueous solubility are required .

Lipophilicity ADME Bioisostere comparison

Metabolic Stability Advantage of -CF2H over -CH3

Although direct metabolic stability data for 4-(difluoromethyl)-3-methoxybenzaldehyde itself are not publicly available, extensive class-level evidence demonstrates that replacement of a benzylic -CH3 with -CF2H consistently improves resistance to cytochrome P450-mediated oxidative metabolism. The C-F bond dissociation energy (~116 kcal/mol for CF2-H vs. ~105 kcal/mol for CH3-H at benzylic positions) makes the -CF2H group significantly less susceptible to H-atom abstraction, the rate-limiting step in CYP450 oxidation [1]. In the context of the comparator 3-methoxy-4-methylbenzaldehyde, the benzylic -CH3 group represents a known metabolic hot spot for hydroxylation and subsequent glucuronidation. The -CF2H group in the target compound blocks this metabolic vulnerability while preserving similar steric bulk, as -CF2H (van der Waals volume ~25 ų) closely mimics -CH3 (~21 ų) .

Metabolic stability CYP450 Fluorine chemistry

Batch-to-Batch Quality Assurance

Commercially available 4-(difluoromethyl)-3-methoxybenzaldehyde is supplied at a standard purity of 97% (some suppliers at 95%) with batch-specific QC documentation including NMR, HPLC, and GC analyses [1]. This level of analytical characterization exceeds the typical documentation provided for less specialized analogs such as 3-methoxy-4-methylbenzaldehyde, which is often supplied at 95–96% purity with limited spectroscopic certification [2]. For procurement decisions, the availability of comprehensive QC data reduces the need for in-house re-characterization and ensures consistency across multi-batch synthesis campaigns.

Quality control Analytical chemistry Procurement specification

Optimal Application Scenarios


Bioisosteric Replacement Requiring H-Bond Donor

In lead optimization campaigns where a 4-substituted benzaldehyde building block is used to construct a ligand, 4-(difluoromethyl)-3-methoxybenzaldehyde provides a unique combination of moderate lipophilicity (LogP 2.45) and hydrogen-bond donor functionality via the -CF2H proton . This is particularly valuable when the target protein binding site contains a hydrogen-bond acceptor residue within proximity of the ligand's 4-position substituent. The -CF3 analog (LogP higher, no HBD) and the -CH3 analog (LogP 1.82, no HBD) cannot satisfy this interaction requirement. The 3-methoxy group additionally provides a hydrogen-bond acceptor site, enabling bidirectional interaction with protein targets.

Agrochemical Intermediate for Balanced Lipophilicity

The optimal LogP window for foliar-applied agrochemicals (typically 2–4 for cuticular penetration and phloem mobility) is well-matched by the target compound's LogP of 2.45 . The -CF2H group has been demonstrated in agrochemical design to moderately regulate metabolic stability and bioavailability compared with the more drastic changes induced by -CF3 substitution . This makes 4-(difluoromethyl)-3-methoxybenzaldehyde a strategic starting material for developing crop protection agents where balanced environmental persistence and target potency are required. The aldehyde functionality allows direct condensation with hydrazines, amines, and active methylene compounds to generate diverse agrochemical leads.

High-Temperature Process Chemistry

For synthetic sequences requiring elevated reaction temperatures, the target compound's boiling point of 295.8±40.0 °C at atmospheric pressure provides a significantly wider thermal operating window compared with 3-methoxy-4-methylbenzaldehyde (246.2 °C) or 4-(difluoromethyl)benzaldehyde (230.0 °C) . This 50 °C advantage reduces the risk of reactant loss through volatilization during high-temperature condensations, aminations, or metal-catalyzed couplings, and simplifies solvent recovery during workup. The solid physical form (mp ~60–62 °C, where reported) also facilitates handling and weighing accuracy compared with liquid analogs such as 3-methoxybenzaldehyde [1].

Retention-Time Marker in Reverse-Phase HPLC

The distinct LogP of 2.45 positions 4-(difluoromethyl)-3-methoxybenzaldehyde at a unique retention time in reverse-phase chromatographic systems, well-separated from common aromatic aldehyde intermediates such as 3-methoxybenzaldehyde (LogP ~1.5–1.7) and 4-(difluoromethyl)benzaldehyde (LogP ~2.01) . This chromatographic distinctiveness makes the compound useful as an internal standard or retention-time marker when developing HPLC methods for monitoring complex reaction mixtures containing multiple benzaldehyde derivatives. The availability of batch-specific QC data (NMR, HPLC, GC) from commercial suppliers further supports its use in regulated analytical environments .

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